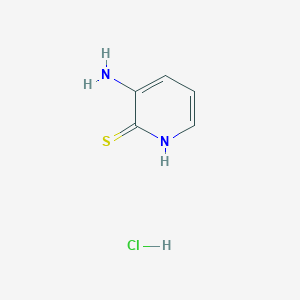

![molecular formula C8H11N3O B3217446 [2-(吡啶-3-基)乙基]脲 CAS No. 1179193-35-1](/img/structure/B3217446.png)

[2-(吡啶-3-基)乙基]脲

描述

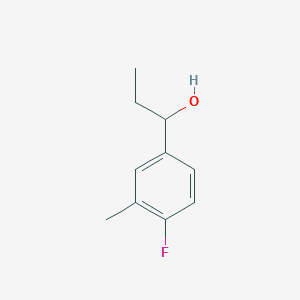

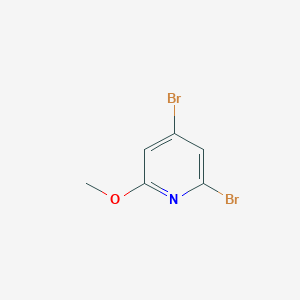

“[2-(Pyridin-3-yl)ethyl]urea” is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19 . The IUPAC name for this compound is N-[2-(3-pyridinyl)ethyl]urea .

Synthesis Analysis

The synthesis of pyridin-2-yl ureas has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .Molecular Structure Analysis

The InChI code for [2-(Pyridin-3-yl)ethyl]urea is 1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12) . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

The synthesis of pyridin-2-yl ureas involves a reaction that initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride . On the basis of calculated energies, a pathway involving a concerted mechanism was speculated to be more accessible and may explain how direct aminolysis occurs through benign base catalysis .科学研究应用

1. 配位和氢键研究

对与[2-(吡啶-3-基)乙基]脲密切相关的N-(吡啶-2-基),N'-取代脲的研究表明它们具有通过氢键形成配合物的能力。这些研究涉及NMR光谱和量子化学计算,重点关注取代基对缔合的经典效应。这对于理解此类化合物在各种化学环境中的行为至关重要(Ośmiałowski等人,2013)。

2. 合成和功能化

对吡啶-2-基取代脲的合成进行了大量研究,其中涉及吡啶N-氧化物的C-H功能化。该方法以其原子经济性,无溶剂和无卤素的性质而著称,并且它能够合成具有各种官能团的多种脲(Rassadin等人,2016)。

3. 荧光传感器开发

对荧光吡啶-2-基脲的研究证明了它们作为传感器的潜力。这些化合物在添加强有机酸后会发光,表明它们可用于检测和测量这些酸的存在。这些脲的荧光响应和结合亲和力对于开发灵敏的化学传感器非常重要(Jordan等人,2010)。

4. 分子内氢键和络合

吡啶-2-基脲中的分子内氢键及其与胞嘧啶的络合已被研究,揭示了这些化合物的构象行为和结合性质。此类研究对于理解生物系统中的分子相互作用很有价值(Chien等人,2004)。

5. 抗氧化活性研究

对吡啶衍生物,例如3-(吡咯-1-基)-4,6-二甲基硒代[2,3-b]吡啶的研究表明具有显着的抗氧化活性。这些研究对于探索具有潜在健康益处和药用应用的新化合物至关重要(Zaki等人,2017)。

6. 聚合物化学应用

在聚合物化学中,2-(吡啶-2-基)乙醇已被用作羧酸的保护基。这项研究对聚合物的受控合成和改性具有影响,突出了吡啶-2-基衍生物在材料科学中的多功能性(Elladiou & Patrickios,2012)。

7. 溶剂分解和催化研究

在Cu(II)离子存在下,对与吡啶基脲相关的N,N-双(2-吡啶基)脲的溶剂分解的研究提供了对涉及亲核加成和催化的反应机理的见解。这项研究对于理解合成化学中的催化过程至关重要(Belzile等人,2014)。

8. 光学和电子性质分析

对含有吡啶-3-基部分的查耳酮衍生物进行的计算研究揭示了关键的电子和光学性质,表明在非线性光学和光电器件制造中具有潜在应用(Shkir等人,2018)。

9. 抗癌剂合成

1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物作为抗癌剂的合成和评估突出了这些化合物在药物化学中的潜力,特别是作为癌症治疗的BRAF抑制剂(Feng等人,2020)。

10. 配位笼和分子识别

使用吡啶基脲的研究表明其在形成超分子配合物中的应用。由于其独特的设计和高结合亲和力,这些结构在化学和生物识别中具有潜在用途(Chetia & Iyer,2006)。

安全和危害

The safety information for [2-(Pyridin-3-yl)ethyl]urea includes several hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that [2-(Pyridin-3-yl)ethyl]urea may also interact with various cellular targets.

Mode of Action

For instance, some compounds with similar structures have been found to modulate mitochondrial function .

Biochemical Pathways

For example, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [2-(Pyridin-3-yl)ethyl]urea could potentially affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . For instance, some compounds with similar structures have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

Similar compounds have been found to maintain mitochondrial function and cell viabilities . This suggests that [2-(Pyridin-3-yl)ethyl]urea could potentially have similar effects.

属性

IUPAC Name |

2-pyridin-3-ylethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDVBUVNYNJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

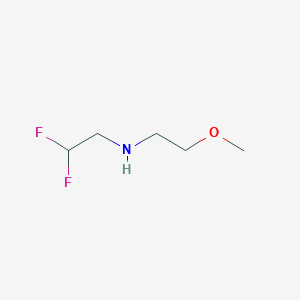

![[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B3217436.png)

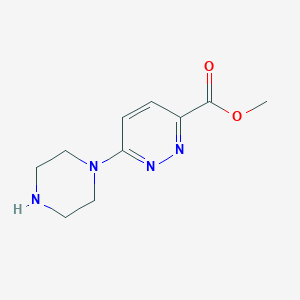

![(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3217454.png)